(1,4-Dimethyl-1H-indol-3-yl)-acetic acid
CAS No.:
Cat. No.: VC14005437
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(1,4-dimethylindol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15) |
| Standard InChI Key | KEAFSGMLHWMNLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of this compound is 2-(1,4-dimethylindol-3-yl)acetic acid, reflecting its indole core substituted with methyl groups at positions 1 and 4 and an acetic acid side chain at position 3. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the methyl and acetic acid substituents influencing its electronic and steric properties.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(1,4-dimethylindol-3-yl)acetic acid |
| Canonical SMILES | CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C |
| InChI Key | KEAFSGMLHWMNLC-UHFFFAOYSA-N |
| PubChem CID | 67185016 |
The Standard InChI string (InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)) encodes the compound’s connectivity and stereochemical details. The planar indole system and polar carboxylic acid group contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic environments.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1,4-dimethyl-1H-indol-3-yl)-acetic acid typically involves multi-step organic reactions, often beginning with the formation of the indole core. A common approach utilizes the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions to form substituted indoles. For this compound, the steps may include:
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Methylation: Introducing methyl groups at positions 1 and 4 of the indole precursor.
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Side-Chain Addition: Attaching the acetic acid moiety via alkylation or condensation reactions.
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Purification: Chromatographic techniques or recrystallization to isolate the final product.
While detailed protocols remain proprietary, analogous syntheses of methylated indole derivatives often employ reagents such as methyl iodide or dimethyl sulfate for alkylation and potassium tert-butoxide as a base .
Industrial Production
Commercial suppliers like Vulcanchem and CymitQuimica produce this compound in milligram to kilogram quantities, with purity levels exceeding 95% for research applications. Scaling the synthesis requires optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and minimize byproducts.
Physicochemical Properties
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Eye Exposure | Use safety goggles; rinse with saline |
| Inhalation | Use fume hood; wear N95 respirator |
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